(4Z)-2-(3-chlorophenyl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
1-(3-CHLOROPHENYL)-4-[(Z)-1-(4-ETHOXYANILINO)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by its complex structure, which includes a chlorophenyl group, an ethoxyanilino group, and a pyrazolone core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(3-CHLOROPHENYL)-4-[(Z)-1-(4-ETHOXYANILINO)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the electrophilic substitution of the pyrazolone core with a chlorophenyl halide in the presence of a base.
Formation of the ethoxyanilino group: This can be done by reacting the intermediate with an ethoxyaniline derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-CHLOROPHENYL)-4-[(Z)-1-(4-ETHOXYANILINO)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, amines, and other nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-CHLOROPHENYL)-4-[(Z)-1-(4-ETHOXYANILINO)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-4-[(Z)-1-(4-ETHOXYANILINO)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(3-CHLOROPHENYL)-4-[(Z)-1-(4-ETHOXYANILINO)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE can be compared with other similar compounds, such as:
1-(3-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE: This compound lacks the ethoxyanilino group, which may result in different biological activities and properties.
4-[(Z)-1-(4-ETHOXYANILINO)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE: This compound lacks the chlorophenyl group, which may affect its chemical reactivity and biological activity.
1-(3-CHLOROPHENYL)-4-[(Z)-1-(4-METHOXYANILINO)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE: This compound has a methoxyanilino group instead of an ethoxyanilino group, which may influence its properties and applications.
The uniqueness of 1-(3-CHLOROPHENYL)-4-[(Z)-1-(4-ETHOXYANILINO)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18ClN3O2 |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4-[(4-ethoxyphenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H18ClN3O2/c1-3-25-17-9-7-15(8-10-17)21-12-18-13(2)22-23(19(18)24)16-6-4-5-14(20)11-16/h4-12,22H,3H2,1-2H3 |
InChI Key |
MHNYMQXODWHCSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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